molecular formula C21H19FN2O3 B5598777 (3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid

(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B5598777
M. Wt: 366.4 g/mol
InChI Key: AKHWPOBMQKZTTH-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the target compound often involves multi-step reactions, including nucleophilic substitution, esterification, and cyclization processes. For example, Zhou et al. (2021) describe a high yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through multi-step reactions including nucleophilic substitution and ester hydrolysis (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, Sharma et al. (2013) provided a detailed characterization of a related spiro compound's crystal structure, highlighting the importance of π-π interactions and hydrogen bonding in stabilizing the molecular structure (Sharma et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving such complex molecules can include electrophilic substitution, cycloaddition, and rearrangement reactions. For example, Sun et al. (2015) demonstrated a practical route for the in situ generation of azomethine ylides, leading to functionalized spiro[indoline-3,2'-pyrrolizines] through a multicomponent reaction (Sun et al., 2015).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The work of Huang et al. (2021) on the synthesis, crystal structure, and DFT study of related compounds provides insight into how molecular structure influences physical properties (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for the compound's application in synthesis and material science. The study by Lichitsky et al. (2010) on the condensation of 3-aminopyrroles showcases the reactivity of structurally related molecules in forming new compounds (Lichitsky et al., 2010).

properties

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-23-9-8-15-16(6-3-7-19(15)23)20(25)24-11-17(18(12-24)21(26)27)13-4-2-5-14(22)10-13/h2-10,17-18H,11-12H2,1H3,(H,26,27)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHWPOBMQKZTTH-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CC(C(C3)C(=O)O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylindole-4-carbonyl)pyrrolidine-3-carboxylic acid

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